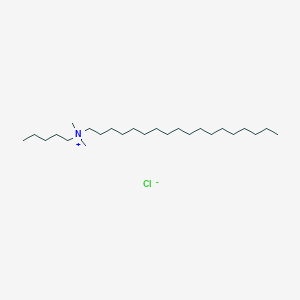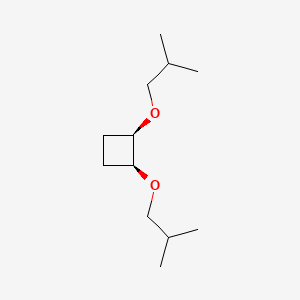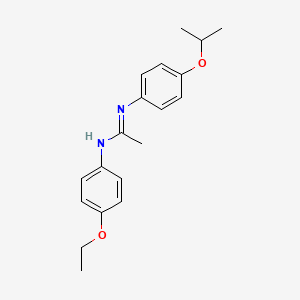![molecular formula C13H14N4OSi B14403851 1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline CAS No. 87954-07-2](/img/structure/B14403851.png)
1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline is a compound characterized by the presence of a trimethylsilyl group bonded to a pyrimido[4,5-C]cinnoline structureThe trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, imparts chemical inertness and a large molecular volume to the compound .
Métodos De Preparación
The synthesis of 1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline involves several steps. One common method includes the reaction of pyrimido[4,5-C]cinnoline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline exerts its effects involves interactions with molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of the molecule during chemical reactions. This allows for selective reactions to occur at specific sites on the molecule . The pyrimido[4,5-C]cinnoline structure may interact with biological targets, leading to various biological effects .
Comparación Con Compuestos Similares
1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline can be compared with other similar compounds, such as:
Pyrimido[4,5-D]pyrimidine: Another bicyclic system with different reactivity and biological properties.
Trimethylsilyl derivatives: Compounds with trimethylsilyl groups attached to different core structures, exhibiting varying degrees of chemical inertness and reactivity.
The uniqueness of this compound lies in its specific combination of the trimethylsilyl group and the pyrimido[4,5-C]cinnoline structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
87954-07-2 |
|---|---|
Fórmula molecular |
C13H14N4OSi |
Peso molecular |
270.36 g/mol |
Nombre IUPAC |
trimethyl(pyrimido[4,5-c]cinnolin-1-yloxy)silane |
InChI |
InChI=1S/C13H14N4OSi/c1-19(2,3)18-13-11-9-6-4-5-7-10(9)16-17-12(11)14-8-15-13/h4-8H,1-3H3 |
Clave InChI |
NDJNULGAKHZAGG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=NC=NC2=C1C3=CC=CC=C3N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)









![Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14403831.png)
![N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine](/img/structure/B14403839.png)

